5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[[3-(trifluoromethyl)phenoxy]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)11-4-1-3-10(7-11)15-24-14(27-25-15)9-26-13-6-2-5-12(8-13)17(21,22)23/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHUNERVBXIZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure
The compound belongs to the oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological activity.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated the antiproliferative activity of oxadiazole derivatives against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The most potent derivatives showed IC50 values ranging from 0.12 to 2.78 µM, indicating a higher efficacy than doxorubicin in some cases .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.12 |
| 5b | MEL-8 | 0.75 |
| Doxorubicin | MCF-7 | 10.38 |
Antimicrobial Activity
This compound has been compared with other oxadiazole derivatives for antimicrobial efficacy.
- Findings : In vitro studies have shown that certain oxadiazole derivatives possess antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Compounds exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | MRSA | 4 |
| Oxadiazole Derivative B | E. coli | 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole compounds has also been explored. Some derivatives have shown promising results in reducing inflammation markers in vitro.
- Research Insight : A study demonstrated that specific oxadiazole derivatives could inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting a mechanism for their anti-inflammatory effects .
The biological activities of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.
- Inhibition of Enzymatic Activity : Some compounds may inhibit key enzymes involved in cancer progression and inflammation.
- Interaction with Cellular Receptors : Molecular docking studies suggest strong interactions between oxadiazole compounds and various cellular receptors, enhancing their therapeutic potential .
Scientific Research Applications
-
Antimicrobial Properties :
- Oxadiazole derivatives have been shown to exhibit significant antifungal and antibacterial activities. For instance, compounds with trifluoromethyl groups often enhance bioactivity due to their electron-withdrawing nature, which can improve interactions with biological targets .
- A study highlighted that 1,2,4-oxadiazole derivatives demonstrated potent antifungal activity against various strains of Candida and Aspergillus species, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
-
Anticancer Potential :
- The oxadiazole scaffold has been investigated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Specific derivatives have shown IC50 values in the low nanomolar range against HDAC-1, suggesting promising anticancer properties .
- In vitro studies demonstrated that certain oxadiazole compounds could selectively inhibit cancer cell lines while sparing non-cancerous cells, indicating a potential for targeted cancer therapies .
-
Enzyme Inhibition :
- Research has indicated that oxadiazoles can act as inhibitors of carbonic anhydrases (CAs), which are important for various physiological processes and are targets for drug development in conditions such as glaucoma and cancer .
- Compounds derived from the oxadiazole structure have shown selective inhibition of specific CA isoforms at nanomolar concentrations, highlighting their potential as therapeutic agents .
Synthesis Methodologies
The synthesis of 5-{[3-(trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves several steps:
- Trifluoromethylation : The introduction of trifluoromethyl groups is often achieved through electrophilic or nucleophilic trifluoromethylation reactions. These methods enhance the compound's biological activity and stability .
- Oxadiazole Formation : The formation of the oxadiazole ring can be accomplished via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step is crucial for establishing the core structure that contributes to the compound's pharmacological properties .
Case Studies
- Antifungal Activity : A series of novel 1,2,4-oxadiazole derivatives were synthesized and tested against clinical isolates of Candida albicans. The study found that compounds with specific substitutions exhibited MIC values lower than standard antifungal agents, indicating their potential as new therapeutic options .
- Cancer Research : In a recent investigation into HDAC inhibitors, several oxadiazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. Compounds with trifluoromethyl substitutions showed enhanced potency compared to non-fluorinated analogs, suggesting that fluorination significantly impacts biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole with structurally or functionally related 1,2,4-oxadiazole derivatives, highlighting key differences in structure, activity, and applications.
Key Structural and Functional Insights:
Role of Trifluoromethyl Groups: The -CF₃ groups in SEW2871 and Pleconaril enhance binding affinity to hydrophobic pockets in target proteins (e.g., S1P1 receptor, viral capsid) . In ND-421, the trifluoromethylphenoxy moiety increases membrane penetration, critical for targeting intracellular bacteria .
Heterocyclic Modifications: Replacing the thiophene in SEW2871 with a phenoxymethyl group (as in the target compound) may alter receptor selectivity or pharmacokinetics due to reduced sulfur-mediated interactions . Pleconaril’s isoxazole-propoxy chain is essential for capsid binding, whereas the target compound’s phenoxymethyl group could favor different target engagement .
Pharmacological Potency: SEW2871 and Pleconaril exhibit nanomolar to low-micromolar potency, whereas anticancer Compound 1d requires higher concentrations (2.5 µM) for efficacy, reflecting target-specific challenges .
Synthetic Accessibility: The target compound’s phenoxymethyl substituent can be synthesized via nucleophilic substitution of chloromethyl precursors (e.g., 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole ), similar to methods described for ND-421 .
Q & A
Q. Critical parameters :
- Solvent choice : Anhydrous THF ensures reaction efficiency.
- Catalyst loading : Excess NaH may lead to side reactions.
- Temperature control : Reflux conditions (~80°C) optimize cyclization.
How does the substitution pattern on the oxadiazole ring influence bioactivity and pharmacokinetics?
Advanced
The trifluoromethyl (-CF₃) groups at the 3- and 5-positions enhance:
- Lipophilicity : Improves membrane permeability (logP ~3.5 predicted).
- Metabolic stability : -CF₃ groups resist oxidative degradation, extending half-life .
- Electron-withdrawing effects : Strengthen hydrogen bonding with target proteins (e.g., bacterial enzymes), as seen in SAR studies of analogous oxadiazole antibiotics .
Q. Methodological insight :
- Comparative assays : Test derivatives with -CH₃ or -Cl substituents to quantify -CF₃ contributions to MIC values .
- Docking studies : Use software like AutoDock to simulate interactions with active sites (e.g., penicillin-binding proteins) .
What spectroscopic techniques confirm the structure and purity of this oxadiazole derivative?
Q. Basic
¹H/¹³C/¹⁹F NMR :
- ¹⁹F NMR confirms -CF₃ presence (δ ~ -60 ppm).
- Aromatic protons (δ 7.2–8.1 ppm) and oxadiazole C=O (δ 165–170 ppm) .
HRMS : Validates molecular ion [M+H]⁺ with <2 ppm error .
HPLC-PDA : Purity >95% assessed via C18 column (acetonitrile/water gradient) .
What computational methods predict binding affinity and interaction mechanisms?
Q. Advanced
Molecular docking :
- Use PDB structures (e.g., 1PBP for bacterial targets) to model ligand-protein interactions.
- Key interactions: π-π stacking with phenylalanines, hydrogen bonds with catalytic serines .
MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields).
QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
How do structural modifications at the phenoxy methyl position affect metabolic stability?
Q. Advanced
- Methyl vs. ethyl substitution : Longer alkyl chains increase logP but may reduce solubility.
- Heteroatom incorporation (e.g., sulfur): Enhances metabolic resistance (e.g., CYP450 inhibition) .
- Method : Synthesize analogs via Suzuki coupling or click chemistry, then evaluate microsomal stability assays (e.g., liver S9 fractions) .
What are the challenges in purifying this compound, and how can they be mitigated?
Q. Basic
- Low solubility : Fluorinated derivatives often require polar aprotic solvents (DMF/DMSO) for column chromatography.
- Byproduct formation : Optimize reaction stoichiometry (imidamide:ester ratio 1:1.2) to minimize unreacted starting material .
- Mitigation : Use preparatory HPLC with trifluoroacetic acid (0.1%) in mobile phase for high-purity isolation.
How do toxicity profiles of similar oxadiazoles inform safety protocols for handling this compound?
Q. Advanced
- In vitro assays : Test cytotoxicity (IC₅₀) in HepG2 cells; trifluoromethylated oxadiazoles often show moderate toxicity (IC₅₀ ~50–100 µM) .
- Structural alerts : Avoid nitro groups (-NO₂) in analogs, which are associated with genotoxicity .
- Handling : Use gloveboxes for air-sensitive steps (e.g., NaH reactions) and PPE for fluorinated compound handling .
What biological activities are reported for structurally related 1,2,4-oxadiazoles?
Q. Basic
- Antibacterial : MIC of 2–8 µg/mL against Gram-positive pathogens (e.g., S. aureus) .
- Antifungal : Inhibition of C. albicans via ergosterol biosynthesis disruption .
- Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ ~10 µM) via caspase-3 activation .
What strategies optimize yield in large-scale synthesis?
Q. Advanced
- Flow chemistry : Continuous reactors improve heat transfer and reduce reaction time (2 h vs. 12 h batch) .
- Catalyst recycling : Immobilize Pd catalysts on silica for Suzuki-Miyaura couplings (yield >85% over 5 cycles) .
- Green solvents : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
How is the compound’s stability under varying pH and temperature conditions characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
